molecular formula C19H28N6O3 B5649776 4-({(3S*,5R*)-5-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine

4-({(3S*,5R*)-5-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine

Cat. No. B5649776
M. Wt: 388.5 g/mol
InChI Key: SPUADFOFBUXNMR-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to the one often involves multi-step reactions, including the use of piperidine, morpholine, and various carbonyl compounds. For instance, ketone derivatives of propargylamines have been utilized as synthetic equivalents in the creation of acetylenic 2-pyrazolines and pyrazoles, showcasing the intricate pathways required to build such molecules. These methods emphasize the importance of specific functional groups in achieving high yields and desired properties (Odin et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and morpholine rings has been extensively analyzed through various techniques, including crystallography and spectroscopy. Studies on similar compounds reveal the significance of the spatial arrangement and electronic configuration of these molecules, which are crucial for understanding their reactivity and interaction with other molecules. For example, the crystal structures of derivatives synthesized from piperidine and morpholine have been determined, providing insight into the conformation and stability of such compounds (Aydinli et al., 2010).

Chemical Reactions and Properties

The chemical behavior of molecules like "4-({(3S*,5R*)-5-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine" involves a variety of reactions, including cyclocondensations and interactions with arylhydrazines. These reactions are pivotal for modifying the chemical structure to obtain derivatives with specific properties, such as fluorescent abilities or potential biological activities (Odin et al., 2022).

properties

IUPAC Name

[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c26-18(24-5-3-23(4-6-24)17-14-20-1-2-22-17)15-11-16(13-21-12-15)19(27)25-7-9-28-10-8-25/h1-2,14-16,21H,3-13H2/t15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUADFOFBUXNMR-CVEARBPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3CC(CNC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)[C@@H]3C[C@@H](CNC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone

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